molecular formula C6H6N4 B081380 5H-Pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 13510-11-7

5H-Pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B081380
CAS RN: 13510-11-7
M. Wt: 134.14 g/mol
InChI Key: QQGUTELEJGAURW-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-d]pyrimidin-4-amine, commonly known as PPA, is a heterocyclic organic compound with a pyrrole ring fused with a pyrimidine ring. PPA has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of PPA is not fully understood. However, it has been suggested that PPA inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in the death of cancer cells.

Biochemical And Physiological Effects

PPA has been found to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Additionally, PPA has been found to have neuroprotective effects and may have potential as a therapeutic agent for neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of PPA is its potential as a therapeutic agent for a range of diseases. Additionally, PPA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of PPA is its potential toxicity, which requires careful handling in lab experiments.

Future Directions

There are several future directions for research on PPA. One area of interest is the development of PPA derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of PPA and its potential as a therapeutic agent for a range of diseases. Finally, the development of new synthesis methods for PPA may also be an area of future research.

Synthesis Methods

PPA can be synthesized through a variety of methods, including the reaction of 2-aminopyrimidine with 2-bromo-1,3-dimethylimidazolium hexafluorophosphate or by the reaction of 2-aminopyrimidine with 2-bromo-1,3-dimethylimidazolium tetrafluoroborate. Another method involves the reaction of 2-amino-5-chloropyrimidine with 1,2-dichloroethane in the presence of potassium carbonate.

Scientific Research Applications

PPA has been found to have potential applications in drug discovery and development. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. PPA has also been found to have anti-inflammatory and anti-microbial properties. Additionally, PPA has been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

13510-11-7

Product Name

5H-Pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

5H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2,(H2,7,9,10)

InChI Key

QQGUTELEJGAURW-UHFFFAOYSA-N

SMILES

C1C=NC2=NC=NC(=C21)N

Canonical SMILES

C1C=NC2=NC=NC(=C21)N

Origin of Product

United States

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